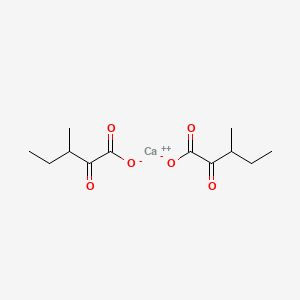

Calcium 3-methyl-2-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is characterized by its molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of calcium 3-methyl-2-oxopentanoate typically involves the reaction of 3-methyl-2-oxopentanoic acid with calcium hydroxide or calcium chloride. One common method includes the following steps :

- Diethyl oxalate is added to an alcoholic solution of sodium alkoxide.

- 2-methyl butyraldehyde is then added, followed by stirring and maintaining the temperature.

- An alkali solution is added, and the mixture is heated.

- After the reaction is complete, the mixture is acidified, extracted, and water is added to the extract.

- The pH is adjusted with an alkali solution, and an aqueous solution of calcium chloride is added to precipitate the calcium salt.

- The crude product is refined using a mixed solvent of purified water and an organic solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, while minimizing waste and environmental impact .

化学反応の分析

Types of Reactions: Calcium 3-methyl-2-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Food Industry

Usage as a Food Additive:

Calcium 3-methyl-2-oxopentanoate is utilized as a flavor enhancer and nutritional supplement in processed foods. It enhances flavor profiles and adds nutritional value, making it popular in sports nutrition beverages and functional foods aimed at health-conscious consumers .

| Application | Description |

|---|---|

| Flavor Enhancer | Improves taste and palatability of food products. |

| Nutritional Supplement | Adds essential nutrients to enhance health benefits. |

Pharmaceuticals

Role in Drug Formulations:

In the pharmaceutical sector, this compound is used to improve the bioavailability of active pharmaceutical ingredients (APIs). This application is particularly significant in developing supplements and therapeutic agents aimed at treating metabolic disorders .

Clinical Implications:

Research indicates that this compound may play a role in managing chronic renal insufficiency by serving as an α-keto acid supplement, which can help alleviate symptoms associated with kidney disease when combined with a low-protein diet .

| Application | Description |

|---|---|

| Bioavailability Enhancer | Increases the effectiveness of medications. |

| Renal Health Support | Aids in managing chronic kidney conditions. |

Agriculture

Growth Stimulant:

this compound acts as a growth stimulant for plants, promoting healthier crop yields. Its incorporation into fertilizers enhances nutrient absorption, addressing modern agricultural challenges related to soil fertility and crop productivity .

| Application | Description |

|---|---|

| Fertilizer Additive | Improves nutrient uptake in plants. |

| Growth Promoter | Stimulates plant growth and increases yields. |

Cosmetics

Incorporation in Skincare Products:

In the cosmetics industry, this compound is included in skincare formulations for its moisturizing properties. It helps improve skin hydration and overall product performance, appealing to consumers seeking effective skincare solutions .

| Application | Description |

|---|---|

| Moisturizer | Enhances skin hydration and texture. |

| Anti-Aging Agent | Contributes to wrinkle reduction and skin elasticity. |

Case Studies and Research Findings

-

Neurotoxicity in Infants:

A study highlighted that elevated levels of this compound can lead to neurotoxic effects in infants, resulting in symptoms such as seizures and developmental delays. Early diagnosis is crucial for preventing irreversible neurological damage. -

Metabolic Acidosis:

Research focused on how the accumulation of this compound disrupts biochemical pathways in patients with Maple Syrup Urine Disease (MSUD), leading to significant energy deficits in neuronal tissues due to impaired metabolism of branched-chain amino acids. -

Keto Acid Metabolism:

Investigations into enzymatic pathways involving this compound reveal its critical role in amino acid catabolism, highlighting the importance of maintaining amino acid homeostasis to prevent toxic accumulation.

作用機序

The mechanism of action of calcium 3-methyl-2-oxopentanoate involves its role as a calcium ionophore . This property allows it to facilitate the passage of calcium ions across cell membranes. By binding to calcium ions, it promotes their movement across the membrane, which can influence various cellular processes and signaling pathways.

類似化合物との比較

Calcium 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:

- Calcium 3-methyl-2-oxovalerate

- Calcium 2-oxopentanoate

- Calcium 3-methyl-2-oxobutanoate

Uniqueness: What sets this compound apart is its specific structure and the resulting chemical properties. Its ability to act as a calcium ionophore makes it particularly valuable in studies involving calcium ion transport and signaling .

特性

CAS番号 |

66872-75-1 |

|---|---|

分子式 |

C6H10CaO3 |

分子量 |

170.22 g/mol |

IUPAC名 |

calcium;3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Ca/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChIキー |

PJSMJIFOGLEATM-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] |

正規SMILES |

CCC(C)C(=O)C(=O)O.[Ca] |

Key on ui other cas no. |

66872-75-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。